2-Fluoro-4-(naphthalen-2-YL)phenol

概要

説明

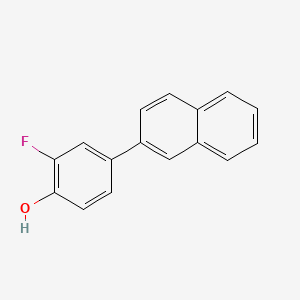

2-Fluoro-4-(naphthalen-2-yl)phenol is an organic compound characterized by the presence of a fluorine atom and a naphthalene ring attached to a phenol group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(naphthalen-2-yl)phenol typically involves the reaction of 2-fluoro-4-iodophenol with naphthalene-2-boronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, usually around 100°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

化学反応の分析

Types of Reactions

2-Fluoro-4-(naphthalen-2-yl)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles in aromatic nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroxy derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

科学的研究の応用

2-Fluoro-4-(naphthalen-2-yl)phenol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and advanced materials.

作用機序

The mechanism of action of 2-Fluoro-4-(naphthalen-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

類似化合物との比較

Similar Compounds

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: A boric acid derivative with similar structural features.

Phenalenone derivatives: Compounds with a naphthalene ring and similar photophysical properties.

Uniqueness

2-Fluoro-4-(naphthalen-2-yl)phenol is unique due to the presence of both a fluorine atom and a naphthalene ring, which confer distinct chemical and biological properties. The combination of these features makes it a valuable compound for various applications in research and industry .

生物活性

2-Fluoro-4-(naphthalen-2-YL)phenol is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by a fluorine atom and a naphthalene moiety attached to a phenolic structure, exhibits various biological interactions that make it a subject of interest for researchers.

Chemical Structure and Properties

The molecular formula of this compound is C13H10F O. Its structure features a hydroxyl group (-OH), which significantly contributes to its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound's lipophilicity, potentially affecting its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been suggested that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and E. coli . The mechanism of action is likely related to the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This activity is attributed to the compound's ability to generate reactive oxygen species (ROS), which can lead to cell death in malignant cells .

Interaction with Biological Macromolecules

Studies have shown that this compound can interact with various biological macromolecules, including proteins and nucleic acids. These interactions may influence cellular signaling pathways and gene expression, contributing to its observed biological effects. The hydroxyl group plays a crucial role in hydrogen bonding, enhancing the compound's affinity for target molecules .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Naphthalen-2-yl)phenol | Lacks fluorine substituent | Greater hydrophobicity due to absence of fluorine |

| 2-Fluoro-4-methylphenol | Contains a methyl group instead of naphthalene | Different biological activity profile |

| 2-Fluoro-naphthalene | Only contains naphthalene without phenolic functionality | Less reactivity due to lack of -OH group |

| 4-Fluorophenol | Contains fluorine but lacks naphthalene structure | Different chemical reactivity |

The uniqueness of this compound lies in its combination of a fluorinated aromatic system and a hydroxyl group, which enhances its biological activity compared to similar compounds .

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant antibacterial activity against common pathogens, suggesting potential applications in developing new antimicrobial agents .

- Cancer Cell Apoptosis : In vitro studies indicated that this compound could effectively induce apoptosis in various cancer cell lines, marking it as a candidate for further cancer research .

- Molecular Docking Studies : Computational studies have been employed to predict how this compound interacts with specific protein targets involved in cancer progression, providing a theoretical framework for its mechanism of action .

特性

IUPAC Name |

2-fluoro-4-naphthalen-2-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO/c17-15-10-14(7-8-16(15)18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAALJHRGIVUQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435874 | |

| Record name | 2-Fluoro-4-(2-naphthyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550997-73-4 | |

| Record name | 2-Fluoro-4-(2-naphthyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。